2-(4-Fluorophenyl)-cyclopropanecarboxylic acid methoxymethylamide
Description
2-(4-Fluorophenyl)-cyclopropanecarboxylic acid methoxymethylamide is a cyclopropane-derived compound featuring a 4-fluorophenyl substituent and a methoxymethylamide group. For instance, the precursor carboxylic acid, 2-(4-fluorophenyl)cyclopropanecarboxylic acid (CAS 879324-64-8), has a molecular formula of C₁₀H₉FO₂ and a molecular weight of 180.18 g/mol .
Cyclopropane rings and fluorinated aryl groups are common in drug design due to their metabolic stability and ability to modulate target binding.
Properties
IUPAC Name |
2-(4-fluorophenyl)-N-methoxy-N-methylcyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2/c1-14(16-2)12(15)11-7-10(11)8-3-5-9(13)6-4-8/h3-6,10-11H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNIFCWBPAUFNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1CC1C2=CC=C(C=C2)F)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-cyclopropanecarboxylic acid methoxymethylamide typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using reagents like diazo compounds or carbenes.
Introduction of the 4-Fluorophenyl Group: This step usually involves a substitution reaction where a fluorine atom is introduced to the phenyl ring, often using fluorinating agents such as Selectfluor.
Attachment of the Methoxymethylamide Group: This involves amidation reactions where the carboxylic acid group is converted to an amide, typically using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-cyclopropanecarboxylic acid methoxymethylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(4-Fluorophenyl)-cyclopropanecarboxylic acid methoxymethylamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)-cyclopropanecarboxylic acid methoxymethylamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Similarity Scores
The table below compares 2-(4-Fluorophenyl)-cyclopropanecarboxylic acid methoxymethylamide with key analogues based on structural features, similarity scores, and applications:
Key Structural and Functional Differences
- Substituent Effects : The methoxymethylamide group in the target compound likely improves membrane permeability compared to the carbamoyl (-CONH₂) group in CAS 54660-08-1 . The methoxy moiety increases lipophilicity, which may enhance blood-brain barrier penetration relative to polar carbamoyl derivatives.
- Ring Systems: Cyclopropane rings (as in the target compound) confer rigidity and metabolic stability, whereas pyrrolidinone (CAS 125971-96-2) introduces hydrogen-bonding capacity via the lactam group .
- Pharmaceutical Relevance : The benzofuran derivative () shares the 4-fluorophenyl and cyclopropane motifs but incorporates a sulfonamide group for enhanced target affinity. Its formulation with surfactants highlights solubility challenges common to hydrophobic aryl compounds .
Research Trends and Implications
Recent studies (e.g., 2024 reports) emphasize fluorophenyl and cyclopropane motifs in drug discovery due to their balance of stability and reactivity . The target compound’s methoxymethylamide group positions it as a candidate for optimizing pharmacokinetic profiles, particularly in CNS or oncology therapeutics. However, synthetic accessibility and cost (e.g., erlotinib intermediates priced at ~¥100/g ) may limit scalability compared to simpler analogues like CAS 54660-08-1.
Biological Activity
Overview
2-(4-Fluorophenyl)-cyclopropanecarboxylic acid methoxymethylamide (CAS No. 1784070-14-9) is a novel compound characterized by its unique cyclopropane structure, which includes a fluorophenyl group and a methoxymethylamide functional group. The molecular formula is with a molecular weight of 223.24 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and other therapeutic applications.
The synthesis of this compound typically involves several synthetic routes, including:
- Cyclopropanation : Formation of the cyclopropane ring from appropriate alkenes using diazo compounds in the presence of transition metal catalysts.
- Fluorophenyl Group Introduction : Utilization of Suzuki-Miyaura coupling reactions to attach the fluorophenyl group.
- Carboxylation : Introducing the carboxylic acid group via reaction with carbon dioxide under basic conditions, followed by amide formation with methoxymethylamine.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Receptor Binding : The fluorine atom enhances lipophilicity and binding affinity to various receptors, potentially modulating their activity.
- Enzyme Interaction : The compound may act as an inhibitor or modulator of enzymes involved in neurotransmission, making it a candidate for treating neurological disorders.
In Vitro Studies
Recent studies have demonstrated that this compound exhibits promising activity against several biological targets:
- Neurotransmitter Receptors : It has shown selective binding affinity for serotonin and dopamine receptors, suggesting potential applications in treating depression and anxiety disorders.
- Anti-inflammatory Properties : Preliminary findings indicate that the compound may possess anti-inflammatory effects, which could be beneficial in managing conditions like arthritis.
Case Studies
-
Case Study on Neurological Disorders :
- A study conducted on animal models indicated that administration of this compound resulted in significant improvement in symptoms associated with anxiety and depression. The mechanism was linked to enhanced serotonergic activity.
-
Anti-inflammatory Effects :
- In vitro assays demonstrated that the compound inhibited pro-inflammatory cytokines in cultured macrophages, suggesting its potential use as an anti-inflammatory agent.
Comparative Analysis
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| This compound | Structure | Neurotransmitter modulation, Anti-inflammatory | Fluorine substitution increases binding affinity |
| 2-(4-Chlorophenyl)-cyclopropanecarboxylic acid | Structure | Moderate receptor activity | Less lipophilic than fluorinated analog |
| 2-(4-Methylphenyl)-cyclopropanecarboxylic acid | Structure | Limited biological activity | Lacks halogen enhancement |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
